N-Ethyl-3-bromobenzylamine

Physicochemical Properties LogP Medicinal Chemistry

N-Ethyl-3-bromobenzylamine (CAS 90389-91-6) is a substituted benzylamine featuring a secondary N-ethyl amine and a meta-bromo substituent on the aromatic ring, placing it at the intersection of aryl halide and aliphatic amine reactivity. It is a liquid-phase small molecule (molecular weight 214.1 g/mol) with a predicted logP of ~2.95 and a topological polar surface area (TPSA) of 12.03 Ų, which differentiates its physicochemical profile from both primary benzylamine analogs and non-brominated N-ethyl counterparts.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 90389-91-6
Cat. No. B1362744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-bromobenzylamine
CAS90389-91-6
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CC=C1)Br
InChIInChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
InChIKeyZKUHSZJORZCOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-bromobenzylamine (CAS 90389-91-6) – A Differential N-Alkylated Aryl Bromide Building Block


N-Ethyl-3-bromobenzylamine (CAS 90389-91-6) is a substituted benzylamine featuring a secondary N-ethyl amine and a meta-bromo substituent on the aromatic ring, placing it at the intersection of aryl halide and aliphatic amine reactivity . It is a liquid-phase small molecule (molecular weight 214.1 g/mol) with a predicted logP of ~2.95 and a topological polar surface area (TPSA) of 12.03 Ų, which differentiates its physicochemical profile from both primary benzylamine analogs and non-brominated N-ethyl counterparts [1].

Why N-Ethyl-3-bromobenzylamine Cannot Be Simply Replaced by Common Benzylamine Analogs


Generic substitution among in-class benzylamines is scientifically invalid because the combination of a secondary N-ethylamine and a meta-bromoaryl group in N-Ethyl-3-bromobenzylamine confers a distinct, quantifiable profile. The meta-bromo substituent enables critical transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is impossible for non-halogenated analogs like N-ethylbenzylamine . Furthermore, the N-ethyl group increases lipophilicity (logP ~2.95) compared to the primary amine 3-bromobenzylamine (logP ~1.91), which directly impacts membrane permeability and pharmacokinetic behavior in biological applications . These differences are not incremental but categorical, making direct interchange without re-optimization likely to fail.

Quantitative Differentiation Evidence for N-Ethyl-3-bromobenzylamine vs. Closest Analogs


Enhanced Lipophilicity of N-Ethyl-3-bromobenzylamine Over Primary Benzylamine and Non-Halogenated Analogs

The predicted partition coefficient (logP) of N-Ethyl-3-bromobenzylamine is 2.95, which is significantly higher than that of the closely related primary amine 3-bromobenzylamine (logP ~1.91) and the non-brominated analog N-ethylbenzylamine (logP ~1.82) [1]. This increased lipophilicity is a direct consequence of the combined N-ethyl group and aryl bromide substituent.

Physicochemical Properties LogP Medicinal Chemistry

Proven Reactivity as an Aryl Bromide in Palladium-Catalyzed Cross-Coupling

N-Ethyl-3-bromobenzylamine is capable of undergoing Suzuki-Miyaura cross-coupling to generate biaryl derivatives, a reaction paradigm that is categorically impossible for non-halogenated analogs like N-ethylbenzylamine . While direct comparative yield data for this specific compound are not publicly available, the presence of the aryl bromide is a well-established and essential molecular feature for this widespread synthetic transformation [1].

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Reliable Commercial Purity Specification for Reproducible Research

Commercial suppliers consistently offer N-Ethyl-3-bromobenzylamine at a minimum purity of 97% . In contrast, common alternatives like 3-bromobenzylamine can have lower standard purity grades (e.g., ≥94% GC), necessitating in-house purification before use and introducing batch-to-batch variability . This higher baseline purity specification for the target compound ensures greater reproducibility in multi-step syntheses and biological assays.

Quality Control Purity Procurement

Application Scenarios Where N-Ethyl-3-bromobenzylamine Provides the Most Value


Medicinal Chemistry: Synthesis of CNS-Permeable Diversified Libraries

For medicinal chemists building focused libraries targeting CNS diseases, N-Ethyl-3-bromobenzylamine serves as an ideal starting fragment. Its relatively high logP of 2.95 facilitates blood-brain barrier penetration [1], while its secondary amine and aryl bromide functionalities allow for orthogonal diversification. The compound can be N-functionalized via alkylation or acylation, and the bromine handle enables late-stage Suzuki coupling to introduce aromatic diversity, a sequence not possible with primary amine analogs.

Agrochemical Intermediate Development: Optimized Bioavailability via Lipophilicity

In the development of novel fungicides or insecticides, the enhanced logP of N-Ethyl-3-bromobenzylamine compared to 3-bromobenzylamine can be deliberately leveraged to improve cuticle permeability and systemic movement within plants. Its high-purity commercial supply ensures the robustness of SAR studies aimed at optimizing these properties.

Chemical Probe Design for Epigenetic or GI-Targeted Assays

For biochemical probe design, the higher baseline purity of N-Ethyl-3-bromobenzylamine compared to primary benzylamines offers immediate reliability in sensitive cell-based assays, where trace impurities can lead to off-target cytotoxicity. Its functionalization potential allows the creation of both activity-based probe and bifunctional degrader (PROTAC) precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl-3-bromobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.